molecular formula C24H27ClN4O3S B2861283 N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189988-48-4

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2861283
CAS No.: 1189988-48-4
M. Wt: 487.02
InChI Key: FYCIXQODGUNEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H27ClN4O3S and its molecular weight is 487.02. The purity is usually 95%.
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Scientific Research Applications

Receptor Ligand Development

Research in the development of receptor ligands, such as those targeting the ORL1 (orphanin FQ/nociceptin) receptor, often involves the synthesis and characterization of compounds with complex structures similar to the one you're inquiring about. These studies focus on optimizing ligands for high affinity and selectivity towards specific receptors, which has implications in designing new therapeutic agents for managing pain and other conditions. The development of high-affinity, non-peptide agonists for the ORL1 receptor exemplifies this approach, demonstrating the potential for creating potent and selective receptor modulators (Röver et al., 2000).

Environmental Chemistry and Toxicology

Studies on the metabolism and environmental impact of chloroacetamide herbicides and their metabolites in human and rat liver microsomes contribute to understanding how similar chemical structures behave in biological systems and their potential toxicological effects. This research is crucial for evaluating the safety and environmental risks of chemicals used in agriculture (Coleman et al., 2000).

Anticancer and Antimicrobial Activity

The synthesis and evaluation of chemical analogs for their anticancer and antimicrobial activities represent another significant area of research. By modifying the chemical structure and analyzing the biological effects, researchers can identify potential therapeutic agents. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines and their testing against cancer cell lines and microbes illustrate how structural modifications can lead to variations in biological activity (Kumar et al., 2019).

Herbicide Action and Soil Interaction

Research into the soil reception, activity, and environmental fate of herbicides like acetochlor provides insights into how these chemicals interact with agricultural ecosystems. Understanding the adsorption, mobility, and efficacy of these compounds in relation to soil properties is essential for developing more sustainable and less environmentally damaging agricultural practices (Banks and Robinson, 1986).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-7-18(31-2)8-5-16)23(28-24)33-15-21(30)26-19-14-17(25)6-9-20(19)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCIXQODGUNEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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